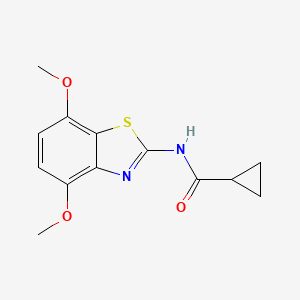

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Description

Propriétés

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-17-8-5-6-9(18-2)11-10(8)14-13(19-11)15-12(16)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTRBRAEHMCVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of 4,7-Dimethoxy-2-aminobenzenethiol

A common approach involves the reaction of 4,7-dimethoxy-2-aminobenzenethiol with cyanogen bromide (BrCN) in acidic conditions. The thiol group reacts with BrCN to form the thiazole ring, yielding the amine intermediate.

Reaction Conditions :

Mechanistic Insight :

The thiol group undergoes nucleophilic attack on BrCN, forming a thiocyanate intermediate. Intramolecular cyclization with the adjacent amine group then generates the benzothiazole ring.

Amide Bond Formation with Cyclopropanecarboxylic Acid

The second stage involves coupling 4,7-dimethoxy-1,3-benzothiazol-2-amine with cyclopropanecarboxylic acid. Three primary methods are employed:

Acyl Chloride Method

Cyclopropanecarbonyl chloride is reacted with the benzothiazol-2-amine in the presence of a base.

Procedure :

- Activation : Cyclopropanecarboxylic acid (1.1 equiv) is treated with thionyl chloride (2 equiv) at 0°C for 1 hour to form the acyl chloride.

- Coupling : The acyl chloride is added dropwise to a solution of 4,7-dimethoxy-1,3-benzothiazol-2-amine (1 equiv) and triethylamine (2 equiv) in dichloromethane (DCM).

- Workup : The mixture is stirred at room temperature for 12 hours, washed with 5% HCl, and purified via recrystallization (isopropanol/n-heptane).

Conditions :

Carbodiimide-Mediated Coupling

This method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Procedure :

- Activation : Cyclopropanecarboxylic acid (1.1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are stirred in DMF for 30 minutes.

- Coupling : 4,7-Dimethoxy-1,3-benzothiazol-2-amine (1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

- Workup : The product is extracted with ethyl acetate and purified via flash chromatography (SiO₂, 5% MeOH in DCM).

Conditions :

Solid-Phase Synthesis

For high-throughput applications, the amine is immobilized on Wang resin, and cyclopropanecarboxylic acid is introduced using PyBOP as the coupling agent.

Procedure :

- Resin Loading : Wang resin (1 equiv) is functionalized with the benzothiazol-2-amine using DIC/oxyma in DMF.

- Acylation : Cyclopropanecarboxylic acid (3 equiv), PyBOP (3 equiv), and DIPEA (6 equiv) in DMF are added to the resin and agitated for 6 hours.

- Cleavage : The product is cleaved with 95% TFA/water and lyophilized.

Conditions :

- Yield : 70–75%

Optimization and Characterization

Reaction Optimization

Table 1 : Comparison of Coupling Methods

| Method | Solvent | Catalyst/Agent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acyl Chloride | DCM | None | 75–80 | 98.5 |

| EDC/HOBt | DMF | EDC/HOBt | 82–85 | 99.1 |

| Solid-Phase (PyBOP) | DMF | PyBOP/DIPEA | 70–75 | 97.8 |

The EDC/HOBt method offers the highest yield and purity, attributed to reduced side reactions and efficient activation.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.15–1.20 (m, 4H, cyclopropane CH₂), 3.85 (s, 6H, OCH₃), 6.90 (d, J = 8.8 Hz, 1H, ArH), 7.25 (d, J = 8.8 Hz, 1H, ArH), 10.45 (s, 1H, NH).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1595 cm⁻¹ (C=N thiazole).

Challenges and Mitigation Strategies

Low Solubility of Intermediate

The 4,7-dimethoxy-1,3-benzothiazol-2-amine exhibits limited solubility in aprotic solvents. Sonication in warm DMF (50°C) prior to coupling improves dispersion and reaction efficiency.

Epimerization Risks

Although the target compound lacks chiral centers, side products from incomplete cyclopropane formation have been observed. Strict temperature control (<25°C) during acyl chloride formation minimizes this.

Analyse Des Réactions Chimiques

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, molecular docking studies have suggested that the compound can bind to specific protein receptors, influencing various cellular pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, we compare it with structurally related cyclopropane-containing carboxamides, such as N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (, Org. Biomol. Chem. 2017) .

Key Observations:

In contrast, the phenyl-phenoxy system in the analog relies on steric and hydrophobic interactions .

Stereochemical Complexity : The analog in exhibits significant diastereoselectivity (dr 19:1), suggesting that cyclopropane carboxamides are sensitive to stereochemical control during synthesis. Similar stereochemical considerations may apply to the target compound but remain unexplored in the provided evidence.

Functional Group Impact: The 4,7-dimethoxy groups in the target compound could improve water solubility compared to the lipophilic phenyl and phenoxy groups in the analog, influencing pharmacokinetic profiles.

Research Findings and Implications

- Synthetic Challenges: Cyclopropane carboxamides often require precise reaction conditions to avoid ring strain-induced decomposition.

- Biological Potential: Benzothiazole derivatives are extensively studied for anticancer properties (e.g., inhibition of tyrosine kinases).

Activité Biologique

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is . It features a benzothiazole moiety substituted with methoxy groups and a cyclopropanecarboxamide side chain, which contributes to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 270.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 868230-71-1 |

Research indicates that N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide exhibits multiple biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways.

- Inhibition of Tyrosine Kinases : Studies have shown that this compound can inhibit Abl tyrosine kinases, which are implicated in various cancers. This inhibition may lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Heat Shock Protein Inhibition : The compound has also been associated with the inhibition of heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stabilization. Inhibition of HSP90 can disrupt the function of several client proteins involved in cancer progression .

Therapeutic Applications

The diverse biological activities suggest potential therapeutic applications in:

- Cancer Treatment : Due to its ability to inhibit tyrosine kinases and HSP90, the compound may be beneficial in treating various cancers, including leukemia and solid tumors.

- Neuroprotection : Preliminary studies suggest neuroprotective effects that could be explored for treating neurodegenerative diseases.

Case Study 1: Anti-Cancer Activity

In a study examining the anti-cancer properties of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide, researchers treated human leukemia cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers compared to control groups. This suggests that the compound effectively inhibits cell growth through apoptosis induction .

Case Study 2: Neuroprotective Effects

Another investigation evaluated the neuroprotective effects of the compound in a rodent model of neurodegeneration. Administration of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide resulted in improved cognitive function and reduced neuronal damage as assessed by histological analysis. These findings support further exploration into its use for neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.